![molecular formula C7H16N2O B1492465 1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol CAS No. 1849288-57-8](/img/structure/B1492465.png)
1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
“2-[(2-Aminoethyl)(methyl)amino]ethanol” is an organic compound with the molecular formula C5H14N2O . It’s also known by several other names such as “2-[(2-Aminoethyl)(methyl)amino]ethanol”, “Ethanol, 2-[(2-aminoethyl)methylamino]-”, and "1-[(2-Aminoethyl)(methyl)amino]ethan-1-ol" .
Molecular Structure Analysis
The molecular structure of “2-[(2-Aminoethyl)(methyl)amino]ethanol” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The compound “2-[(2-Aminoethyl)(methyl)amino]ethanol” has an average mass of 118.177 Da and a monoisotopic mass of 118.110611 Da .Aplicaciones Científicas De Investigación
Carbon Dioxide Capture and Utilization
The compound has been identified as a potential candidate for CO₂ capture solvent . Its kinetics of CO₂ absorption were studied using a stirred cell reactor, showing promise for industrial applications in decarbonizing emissions from sectors like steel, cement, and petrochemicals . The study of its kinetics is crucial for designing regenerative processes for CO₂ capture, which is a significant step towards achieving industrial net-zero targets.
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutane motifs are prevalent in various drugs and natural products with diverse pharmaceutical activities. The [2+2] cycloaddition reaction, a primary method for synthesizing cyclobutanes, utilizes compounds like “1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol” for the chemical synthesis of these natural products . This application is vital for the development of new medications with improved clinical efficacy and ADMET properties.
Carbohydrate Analysis
In carbohydrate analysis, derivatives of this compound are used for the quantification of monosaccharides. This application is essential for understanding the composition and structure of carbohydrates, which has implications in food science, nutrition, and the development of carbohydrate-based therapeutics .
Pharmaceutical Development
The structural motif of cyclobutane, which can be derived from “1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol”, is incorporated into many pharmaceuticals to enhance their medicinal properties. For instance, it has been used to increase the selectivity of JAK1 receptor inhibitors, which are crucial for treating autoimmune diseases .
Green Chemistry
The compound’s role in CO₂ capture also aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. By enabling more efficient CO₂ absorption, it contributes to the development of sustainable industrial practices .
Advanced Material Synthesis
Cyclobutane-containing compounds are also used in the synthesis of advanced materials. Their unique chemical properties make them suitable for creating materials with specific functions, such as high-strength polymers or materials with special electronic or optical properties .
Propiedades
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-5-9-6-7(10)2-1-3-7/h9-10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTCWOXJCUEEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



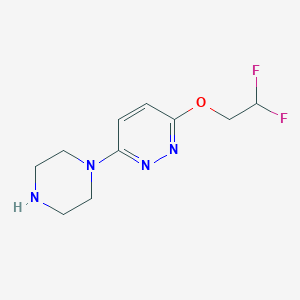
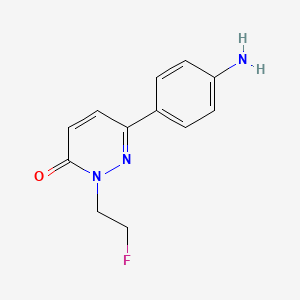
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
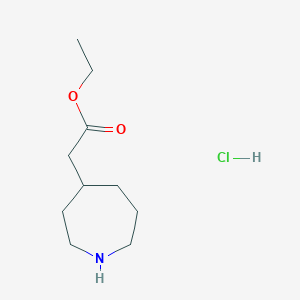


![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)


![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)
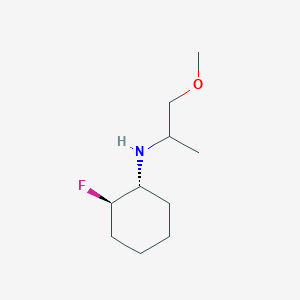
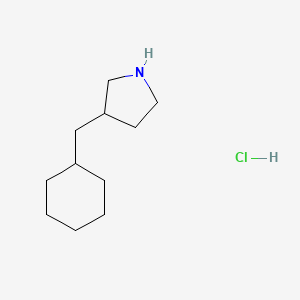
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)